molecular formula C8H4BrF3INO2 B8810717 1-(Bromomethyl)-2-iodo-3-nitro-5-(trifluoromethyl)benzene

1-(Bromomethyl)-2-iodo-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B8810717
M. Wt: 409.93 g/mol
InChI Key: HYVGAFJNBTXLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2-iodo-3-nitro-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H4BrF3INO2 and its molecular weight is 409.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4BrF3INO2

Molecular Weight

409.93 g/mol

IUPAC Name

1-(bromomethyl)-2-iodo-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4BrF3INO2/c9-3-4-1-5(8(10,11)12)2-6(7(4)13)14(15)16/h1-2H,3H2

InChI Key

HYVGAFJNBTXLQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)I)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the title compound from Step C (0.38 g, 1.15 mmol), NBS (0.24 g, 1.38 mmol) and catalytic amount of AIBN in carbon tetrachloride (5 ml) was heated to reflux for 3 days. During the period more AIBN was added daily. The mixture was cooled and concentrated. The title compound was obtained after flash column using hexane as the eluant. 1H NMR (CDCl3, 500 MHz): δ 7.91 (s, 1H), 7.80 (s, 1H), 4.75 (s, 2H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.